6-Phenyl-5-piperidino-3-pyridazinethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

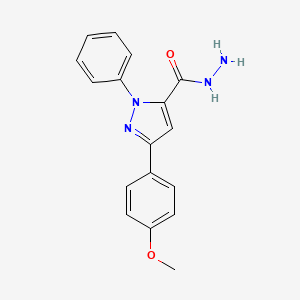

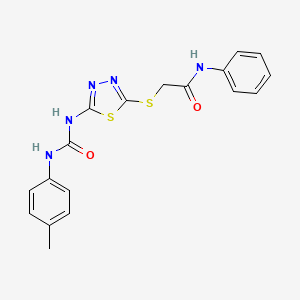

“6-Phenyl-5-piperidino-3-pyridazinethiol” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, often represented as “Ph”), a piperidino group (a six-membered ring with one nitrogen atom), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a thiol group (a sulfur and hydrogen atom, “-SH”) .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it likely involves the reaction of a phenyl-substituted pyridazine compound with a piperidine derivative. Piperidine derivatives are often synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without specific data or a visual representation, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the thiol group might be prone to oxidation, and the nitrogen-containing rings could potentially participate in various organic reactions .Wissenschaftliche Forschungsanwendungen

CNS and Antioxidant Properties

- CNS and Antioxidant Properties : Research on similar pyridazinethiol derivatives, like those in the pyridothiazine class, has revealed their potential in the central nervous system (CNS) applications. For example, 3-aryl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxide derivatives showed analgesic action in animal models, suggesting a potential for pain management. Additionally, some of these derivatives have demonstrated moderate antioxidant properties in vitro, indicating a broader scope for therapeutic use in oxidative stress-related conditions (Malinka et al., 2002).

Synthesis of Arylazo Dyes

- Synthesis of Arylazo Dyes : Research involving related pyridazine compounds has led to the development of novel arylazo dyes. These dyes have applications in coloring synthetic fibers, showcasing the potential of pyridazine derivatives in industrial applications (Rangnekar & Puro, 2007).

Pharmacological Activity

- Pharmacological Activity : Studies have explored the pharmacological activities of related pyridazine compounds. For instance, investigations on N-phenyl derivatives of pyridazines have revealed some pharmacologically active compounds, suggesting that 6-Phenyl-5-piperidino-3-pyridazinethiol could also have potential medicinal applications (Śladowska et al., 1998).

Antimicrobial Properties

- Antimicrobial Properties : Several studies on pyridazine derivatives have shown antimicrobial properties. For instance, certain synthesized pyridine and pyridazine derivatives have been effective against bacteria and fungi, suggesting a possible role for this compound in antimicrobial therapies (Othman, 2013; Swarnkar, Ameta, & Vyas, 2014; Al-Kamali et al., 2014).

Anti-Diabetic and Antioxidant Applications

- Anti-Diabetic and Antioxidant Applications : Certain pyridazine derivatives, such as triazolo-pyridazine-6-yl-substituted piperazines, have shown potential as anti-diabetic drugs through DPP-4 inhibition mechanism and insulinotropic activities. These compounds also exhibited antioxidant properties, highlighting the therapeutic versatility of the pyridazine structure (Bindu, Vijayalakshmi, & Manikandan, 2019).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-phenyl-4-piperidin-1-yl-1H-pyridazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c19-14-11-13(18-9-5-2-6-10-18)15(17-16-14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARYYXHIESMNAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=S)NN=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/no-structure.png)

![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2402297.png)

![N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402302.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2402303.png)

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2402304.png)

![1-(4-Methoxyphenyl)-N-[3-[(3-methoxyphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402305.png)